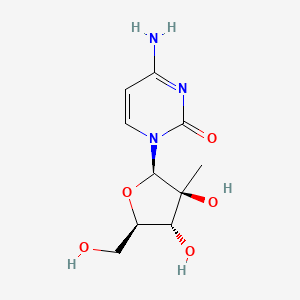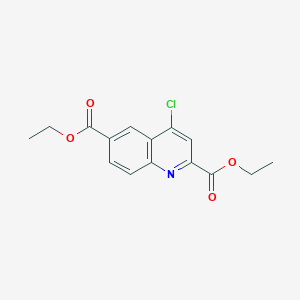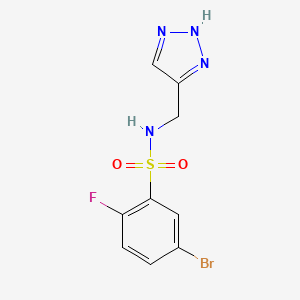
N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is a compound that features a triazole ring, a bromine atom, a fluorine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.
Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is typically done using bromine or N-bromosuccinimide (NBS), while fluorination can be performed using reagents like Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding sulfonyl chloride with an amine. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Oxidation and Reduction: The triazole ring and sulfonamide group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The triazole ring can be involved in various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the bromine position could yield azide or amine derivatives, while coupling reactions could produce biaryl or alkyne-linked products.
Scientific Research Applications
Chemistry
In chemistry, N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is used as a versatile building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase . It is also being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological targets at the molecular level.
Industry
In industrial applications, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of products with specific desired properties, such as enhanced stability or activity.
Mechanism of Action
The mechanism by which N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with active site residues, inhibiting enzyme activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their broad range of applications in pharmaceuticals and agrochemicals.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used as antibiotics and enzyme inhibitors.
Halogenated Benzenes: These compounds, which include bromine and fluorine atoms, are often used in medicinal chemistry for their enhanced biological activity.
Uniqueness
N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is unique due to the combination of its functional groups. The presence of both bromine and fluorine atoms, along with the triazole and sulfonamide moieties, provides a distinctive set of chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-2-fluoro-N-(2H-triazol-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN4O2S/c10-6-1-2-8(11)9(3-6)18(16,17)13-5-7-4-12-15-14-7/h1-4,13H,5H2,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTOOJQPRKRDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCC2=NNN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
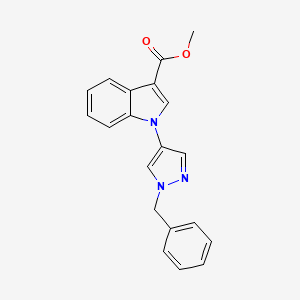
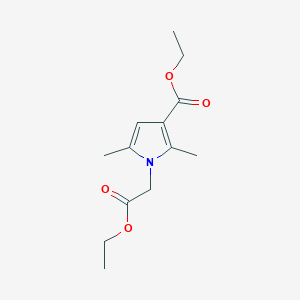
![2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B8079743.png)
![benzyl 2-ethyl-4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8079751.png)
![2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8079758.png)
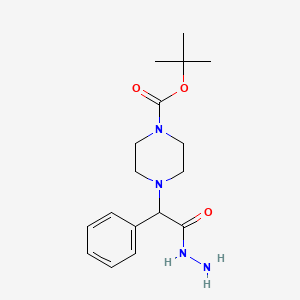
![5-(Thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8079779.png)
![3-Bromo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8079781.png)
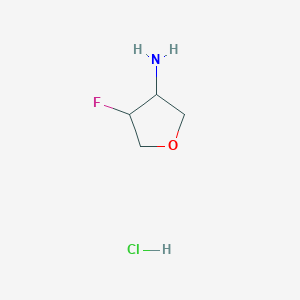
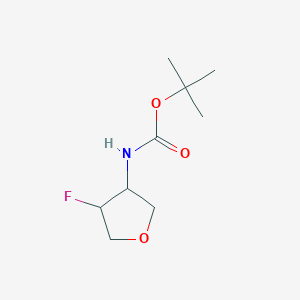
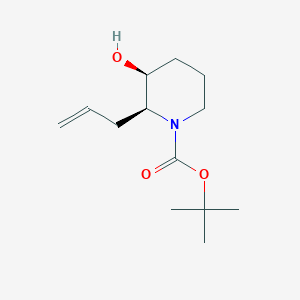
![(3AS,6S,6aS)-2,2-dimethyl-6-vinyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B8079810.png)
